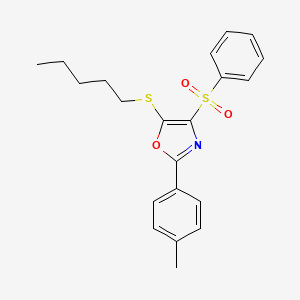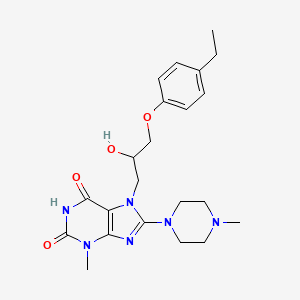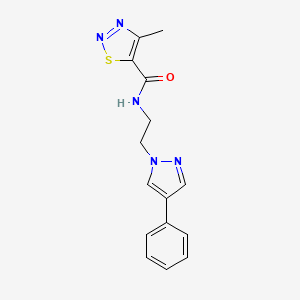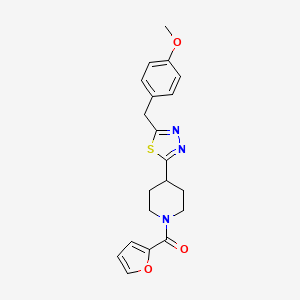
5-amino-N-phenyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-amino-N-phenyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of nitrogen-rich heterocyclic compounds. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is a five-membered structure containing three nitrogen atoms, which can be functionalized with various substituents to alter its properties and reactivity .
Synthesis Analysis
Although the specific synthesis of "5-amino-N-phenyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide" is not detailed in the provided papers, similar compounds have been synthesized using multi-step reactions. For instance, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was achieved using diaminomaleodinitrile as a starting material in a three-step process . This suggests that the synthesis of the compound may also involve multiple steps, starting from simple precursors and employing strategies such as cyclization and functional group transformations.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be further modified with various functional groups. In the case of the compound , the triazole ring is substituted with an amino group, a phenyl group, and an o-tolyl group. The exact molecular structure would influence the compound's reactivity and interaction with other molecules. Single-crystal X-ray diffraction is a common technique used to confirm the structure of such compounds, as demonstrated by the sodium complex of a related triazole compound .
Chemical Reactions Analysis
Triazole derivatives are known to participate in various chemical reactions. The provided papers indicate that isomeric triazoles can undergo rearrangement and establish an equilibrium with diazomalondiamides when boiled in different solvents . Additionally, alkylation reactions are possible with these compounds, leading to the formation of mesoionic triazol-5-olates or 5-alkoxy derivatives, depending on the specific isomer and reaction conditions . These reactions are crucial for further functionalization and application of the triazole compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The thermal stability of such compounds can be assessed using techniques like differential scanning calorimetry (DSC), as shown for related compounds, which had decomposition peak temperatures of 332.6 °C and 374.1 °C . The density and enthalpy of formation can be calculated computationally, and the detonation properties can be predicted using equations like the Kamlet–Jacobs equations. For example, a related compound exhibited a detonation pressure of 21.9 GPa and a detonation velocity of 7182 m/s . Additionally, the sensitivity to impact and friction is an important aspect of the physical properties, with the mentioned compound being not sensitive to impact (>40 J) or friction (>360 N) . These properties are essential for evaluating the potential applications of the compound in energetic materials or other specialized fields.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research on similar triazole compounds, like 5-Phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide, involves studying their crystal structures to understand their chemical properties and potential applications. This kind of research is fundamental in the field of material sciences and pharmaceutical development (L'abbé et al., 2010).
Peptidomimetics and Biologically Active Compounds
The compound's derivatives are used in synthesizing peptidomimetics or biologically active compounds. This application is significant in developing new pharmaceuticals, particularly in the realm of drug design and discovery (Ferrini et al., 2015).
Synthesis of v-Triazolo[4,5-d]pyrimidines
Another application is in the synthesis of v-triazolo[4,5-d]pyrimidines, which are useful in various chemical processes. Such compounds can be utilized in creating new materials or as intermediates in the synthesis of more complex chemical entities (Sutherland & Tennant, 1971).
Antimicrobial Activities
Some derivatives of this compound have shown potential in antimicrobial applications. They have been evaluated for their effectiveness against various microorganisms, making them potential candidates for developing new antimicrobial agents (Bektaş et al., 2007).
Applications in X-ray Diagnostic Agents
Compounds with a similar structure have been synthesized for use as X-ray diagnostic agents. This application is crucial in medical imaging, aiding in accurate diagnosis and treatment planning (Pillai et al., 1994).
Synthesis of Nucleosides
The compound is also used in the synthesis of nucleosides, which are vital components in genetic material. This application is significant in the field of genetics and molecular biology (Naik et al., 1974).
Eigenschaften
IUPAC Name |
5-amino-1-(2-methylphenyl)-N-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-7-5-6-10-13(11)21-15(17)14(19-20-21)16(22)18-12-8-3-2-4-9-12/h2-10H,17H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEYYRPBQHDCAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-phenyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2530354.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530356.png)



![1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2530363.png)



![2-(4-chlorophenyl)-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B2530367.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530374.png)
